molecular formula C11H9NO B1601647 2-Methylquinoline-4-carbaldehyde CAS No. 6760-22-1

2-Methylquinoline-4-carbaldehyde

Cat. No. B1601647
CAS RN: 6760-22-1
M. Wt: 171.19 g/mol
InChI Key: NZNFCDOWRMQIDH-UHFFFAOYSA-N
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Description

2-Methylquinoline-4-carbaldehyde is a versatile chemical compound used in scientific research. Its unique structure enables its application in various fields, including medicinal chemistry, organic synthesis, and material science .


Synthesis Analysis

The synthesis of 2-Methylquinoline-4-carbaldehyde has been reported in several studies. For example, one study reported the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol using aniline derivatives possessing electron donating groups . Another study reported the synthesis of 2-methylquinoline-4-carbaldehyde via microwave irradiation .


Molecular Structure Analysis

The molecular formula of 2-Methylquinoline-4-carbaldehyde is C11H9NO . The InChIKey is NZNFCDOWRMQIDH-UHFFFAOYSA-N . The Canonical SMILES is CC1=NC2=CC=CC=C2C(=C1)C=O .


Chemical Reactions Analysis

The reaction of 2-Methylquinoline-4-carbaldehyde has been reported in several studies. For example, one study reported the reaction of tetrazolo[1,5-a] quinoline-4-carbaldehyde and o-phenylenediamine in the presence of an organo catalyst p-TsOH via microwave irradiation .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methylquinoline-4-carbaldehyde is 171.19 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Quinoline Derivatives: 2-Methylquinoline-4-carbaldehyde is involved in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
  • Method for Synthesis: A metal-free and chemoselective method for synthesizing quinoline-4-carbaldehydes, including 2-methylquinoline-4-carbaldehyde, has been developed using hypervalent iodine(III) reagents (Xu et al., 2021).

Biological and Medicinal Applications

  • Potential Analgesic Agents: Derivatives of 2-methylquinoline-4-carbaldehyde have been synthesized and found to exhibit significant analgesic activity (Kidwai & Negi, 1997).
  • Inhibitors in Cancer Research: Some derivatives synthesized from 2-methylquinoline-4-carbaldehyde show potential as inhibitors of AKT1, a protein kinase involved in cancer, suggesting implications in cancer treatment (Ghanei et al., 2016).

Applications in Materials and Chemistry

  • Photoinduced Molecular Switches: Research demonstrates that 7-hydroxy-4-methylquinoline-8-carbaldehyde, a related compound, can act as an optically driven molecular switch, suggesting potential applications in materials science (Lapinski et al., 2009).
  • Synthesis of Complex Molecules: The compound has been used in the Wittig-olefination–Claisen-rearrangement approach for the synthesis of complex molecules, demonstrating its utility in advanced organic synthesis (Kulkarni et al., 2012).

Safety And Hazards

When handling 2-Methylquinoline-4-carbaldehyde, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Quinoline and its derivatives, including 2-Methylquinoline-4-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research could focus on exploring more applications and synthesis methods of 2-Methylquinoline-4-carbaldehyde.

properties

IUPAC Name

2-methylquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNFCDOWRMQIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543980
Record name 2-Methylquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-4-carbaldehyde

CAS RN

6760-22-1
Record name 2-Methylquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoline-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Li, F Xu, W Shuai, H Sun, H Yao, C Ma… - Journal of medicinal …, 2018 - ACS Publications
… 2-Methylquinoline-4-carbaldehyde (19) was prepared by the oxidation of 18 according to the previous report. (40) Then, 19 underwent nucleophilic attack by CH 3 CH 2 MgBr to obtain …
Number of citations: 94 pubs.acs.org
B Shantharjun, D Vani, R Unnava… - Organic & …, 2021 - pubs.rsc.org
Herein, we report a mild and efficient hydroxymethylation of quinolines via an iron promoted cross-dehydrogenative coupling reaction under external acid free conditions. Various …
Number of citations: 7 pubs.rsc.org

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